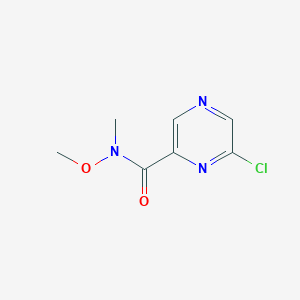

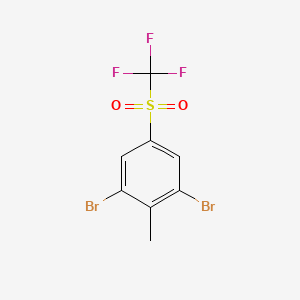

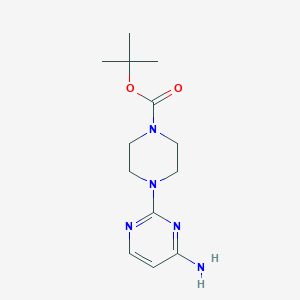

![molecular formula C9H8F2N2S B1393233 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine CAS No. 1286728-37-7](/img/structure/B1393233.png)

3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine

Vue d'ensemble

Description

Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring . Thiazoles are part of many important drugs and molecules. For example, they are present in vitamin B1 (thiamine) and many pharmaceuticals .

Synthesis Analysis

Thiazoles can be synthesized through several methods. One common method involves the reaction of α-haloketones with thioamides . Another method involves the cyclization of β-aminovinyl ketones .Molecular Structure Analysis

Thiazole is a planar molecule. The sulfur atom is in the 1-position and the nitrogen atom is in the 3-position of the ring . The aromaticity of the thiazole ring allows for the free movement of pi (π) electrons, which contributes to its chemical reactivity .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including nucleophilic reactions at carbon 2, electrophilic reactions at nitrogen, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

Thiazoles are typically yellow, light-sensitive crystals that have a pyridine-like odor . They are soluble in alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Synthesis of Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate in synthesizing a diverse set of trifluoromethyl heterocycles, including thiazoles, through key rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Antimicrobial Activity Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine, which closely relate to the chemical structure , have shown significant antimicrobial activity against Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).

Cycloaddition and Cyclocondensation Reactions Methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate, another closely related compound, exhibits interesting behavior in cycloaddition and cyclocondensation reactions, leading to the synthesis of various heterocyclic derivatives (Sokolov et al., 2012).

Peptide Synthesis Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a compound structurally similar to 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine, is used in peptide synthesis, particularly for potential proteinase inhibitors (Angelastro et al., 1992).

HOMO-LUMO Gap and Reactivity Studies 3-Phenylbenzo[d]thiazole-2(3H)-imine, a derivative, has been studied for its HOMO-LUMO gap and global reactivity descriptors, contributing to the understanding of molecular structures and stability in solution and gas phases (Miar et al., 2021).

Photochemically Induced Rearrangement Ethyl 3-azido-4,6-difluorobenzoate, structurally similar to the compound , undergoes photochemical rearrangement, yielding new compounds through a ketenimine intermediate. Such reactions are significant in understanding photochemical behaviors of complex molecules (Andersson et al., 2017).

Organic Electronics Thiazole-based organic semiconductors, where thiazole acts as an electron-accepting heterocycle, are critical in the development of high-performance organic electronic devices (Lin et al., 2012).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including acting as cox-1 inhibitors .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to changes in biological systems .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to diverse physiological effects .

Pharmacokinetics

Thiazole compounds are known to have diverse pharmacokinetic properties, influencing their bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that environmental factors can significantly impact the action of thiazole compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-ethyl-4,6-difluoro-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2S/c1-2-13-8-6(11)3-5(10)4-7(8)14-9(13)12/h3-4,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDBIANSCIUQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2SC1=N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

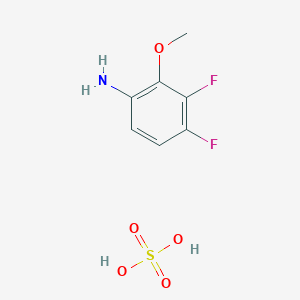

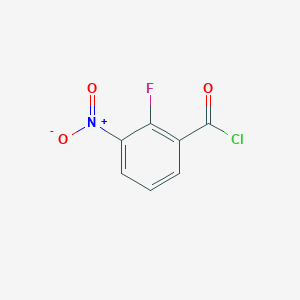

![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)

![C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4] oxadiazol-5-yl]-methylaminonium trifluoroacetate](/img/structure/B1393165.png)

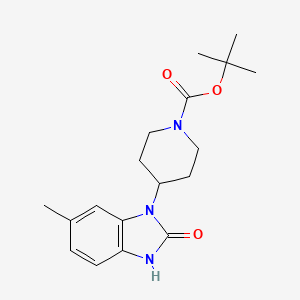

![tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate](/img/structure/B1393168.png)